SP-471P

Antiviral Drug Discovery Mechanism of Action Protease Inhibition

DENV protease studies frequently suffer from conflicting results due to inhibitors limited to single-mode action and poor post-infection efficacy. SP-471P resolves this as a bis-amidoxime prodrug whose active metabolite SP-471 uniquely disrupts both intermolecular and intramolecular NS2B-NS3 cleavage events-a multimodal mechanism absent in conventional allosteric inhibitors such as SYC-1307. • Pan-serotype EC₅₀: 1.4 µM (DENV2) to 5.9 µM (DENV1); CC₅₀ >100 µM, SI >90 • Complete abolition of infectious viral particle production at 6 h post-infection • Supplied with full analytical documentation; stable at ambient shipping conditions

Molecular Formula C33H26BrN5O2
Molecular Weight 604.5 g/mol
Cat. No. B12407788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP-471P
Molecular FormulaC33H26BrN5O2
Molecular Weight604.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CN2C3=C(C=C(C=C3)C4=CC(=CC=C4)C(=NO)N)C5=C2C=CC(=C5)C6=CC(=CC=C6)C(=NO)N
InChIInChI=1S/C33H26BrN5O2/c34-27-9-1-4-20(14-27)19-39-30-12-10-23(21-5-2-7-25(15-21)32(35)37-40)17-28(30)29-18-24(11-13-31(29)39)22-6-3-8-26(16-22)33(36)38-41/h1-18,40-41H,19H2,(H2,35,37)(H2,36,38)
InChIKeyIFJUAQPWGDLDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SP-471P: Dengue NS2B-NS3 Protease Inhibitor Prodrug


SP-471P is a synthetic carbazole-based bis-amidoxime prodrug [1]. Upon cellular uptake, it is converted to the active bis-amidine SP-471, which acts as an allosteric inhibitor of the dengue virus (DENV) NS2B-NS3 protease [1]. The compound exhibits antiviral activity across all four DENV serotypes and demonstrates a favorable selectivity profile (CC₅₀ > 100 µM) [1][2]. Its molecular formula is C₃₃H₂₆BrN₅O₂ with a molecular weight of 604.5 g/mol [2].

Why SP-471P Cannot Be Substituted


While several NS2B-NS3 protease inhibitors have been reported, they exhibit substantial heterogeneity in their mechanism of action (e.g., competitive vs. allosteric inhibition) and cellular efficacy [1][2]. SP-471P is distinguished by its unique multimodal inhibition profile—the active metabolite SP-471 disrupts both intermolecular protease processing and intramolecular cleavage events at the NS2B-NS3 junction and NS3 internal sites [1]. In contrast, many inhibitors, such as SYC-1307, demonstrate more conventional allosteric inhibition without evidence of dual-mode action [2]. Furthermore, the amidoxime prodrug strategy employed by SP-471P enhances cell permeability and metabolic stability compared to direct amidine analogs, a critical factor for achieving cellular antiviral activity [1]. Consequently, substituting SP-471P with another DENV protease inhibitor would likely yield non-equivalent experimental outcomes.

SP-471P vs. Comparators: Quantitative Evidence


Multimodal vs. Allosteric Protease Inhibition

The active metabolite SP-471 exhibits a unique multimodal inhibition profile, targeting both normal intermolecular protease processes and intramolecular cleavage events at the NS2B-NS3 junction and NS3 internal sites [1]. In contrast, the comparator SYC-1307, a potent allosteric inhibitor, demonstrates conventional inhibition without reported dual-mode activity [2]. This mechanistic distinction is quantifiable through differential effects on viral polyprotein processing.

Antiviral Drug Discovery Mechanism of Action Protease Inhibition

Post-Infection Antiviral Activity vs. Balapiravir

SP-471P maintains potent antiviral activity even when administered 6 hours post-infection, achieving complete abolishment of infective viral particle production [1]. In stark contrast, balapiravir (R1626), a nucleoside analog inhibitor of the viral RNA-dependent RNA polymerase, exhibits a 52-fold reduction in efficacy when added after the onset of infection in peripheral blood mononuclear cells [2]. This dramatic difference underscores the superior robustness of SP-471P's antiviral effect in a therapeutically relevant post-infection setting.

Antiviral Efficacy Post-Infection Treatment Viral Replication

Selectivity Index vs. Celgosivir

SP-471P demonstrates a high selectivity index (SI = CC₅₀/EC₅₀) exceeding 90 for DENV2 (CC₅₀ > 100 µM / EC₅₀ 1.1 µM) [1]. This is significantly greater than that reported for celgosivir, an α-glucosidase I inhibitor, which exhibits an SI of 38.5 for DENV2 in Vero cells (CC₅₀ 7.7 µM / EC₅₀ 0.2 µM) [2]. The superior selectivity of SP-471P translates to a wider therapeutic window and reduced likelihood of cytotoxicity-driven artifacts in cell-based assays.

Cytotoxicity Selectivity Index Antiviral Safety

Pan-Serotype Potency vs. SP-1769B

While SP-471P exhibits balanced pan-serotype activity with EC₅₀ values of 5.9 µM (DENV1), 1.4 µM (DENV2), 5.1 µM (DENV3), and 1.7 µM (DENV4) [2], the follow-up compound SP-1769B shows a different potency profile. SP-1769B is approximately 14-fold more potent against DENV2 (EC₅₀ 0.1 µM vs. 1.4 µM) but provides only marginal improvement against DENV1/4 (EC₅₀ 0.95–1.25 µM vs. 5.9/1.7 µM) [3]. This differential serotype preference highlights SP-471P's value as a more balanced pan-serotype tool for studies where equal coverage of all four serotypes is desired.

Pan-Serotype Activity DENV Serotypes SAR Optimization

SP-471P Optimal Research Applications


Multimodal Protease Inhibition Studies

SP-471P is uniquely suited for studies aimed at dissecting the multifaceted roles of the DENV NS2B-NS3 protease. Its active metabolite, SP-471, disrupts both intermolecular and intramolecular cleavage events [1]. This multimodal inhibition is a distinct property not observed with conventional allosteric inhibitors like SYC-1307 [2], making SP-471P an essential tool for understanding the functional interplay between different proteolytic activities in the viral life cycle.

Post-Infection Intervention Models

Due to its robust efficacy when administered 6 hours post-infection—leading to complete abolishment of infectious viral particle production [1]—SP-471P is the preferred compound for in vitro and in vivo studies modeling therapeutic intervention after viral replication has been established. This contrasts sharply with compounds like balapiravir, which exhibit drastically reduced efficacy in post-infection settings [3].

Selectivity Reference for Cytotoxicity Assays

SP-471P's selectivity index (SI) of >90 for DENV2 [1] makes it an ideal reference standard for cell-based antiviral assays where minimizing cytotoxicity-driven artifacts is critical. Its superior safety margin compared to compounds like celgosivir (SI 38.5) [4] ensures that observed antiviral effects are attributable to specific target engagement, thereby increasing assay reliability and reproducibility.

Pan-Serotype DENV Inhibitor Benchmark

SP-471P serves as an excellent benchmark for evaluating next-generation pan-serotype DENV inhibitors. Its well-characterized activity profile across all four serotypes (EC₅₀ 1.4–5.9 µM) [5] provides a balanced reference point for structure-activity relationship (SAR) studies, particularly when comparing compounds like SP-1769B that exhibit enhanced potency against specific serotypes (e.g., DENV2/3) [6].

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